molecular formula C28H24FN5 B2448865 4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477238-81-6

4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2448865
CAS RN: 477238-81-6
M. Wt: 449.533
InChI Key: PIZSBMZHAZVOCX-UHFFFAOYSA-N
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Description

“4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis for Imaging Applications : One study detailed the synthesis of a related compound for potential imaging of dopamine D4 receptors. This synthesis involved electrophilic fluorination, showcasing a method that could be adapted for synthesizing the compound , potentially for similar bioimaging applications (Eskola et al., 2002).

  • Molecular Structure Determination : The structure of a closely related compound was determined using X-ray analysis, highlighting the importance of structural elucidation in understanding the chemical and pharmacological properties of such compounds (Oezbey et al., 1998).

Antimicrobial and Antitumor Activity

  • Antimicrobial Activity : Research on dithiocarbamate derivatives bearing pyrimidine rings, akin to the core structure of the compound of interest, revealed significant antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Yurttaş et al., 2016).

  • Antitumor Activity : A study on novel pyrimidinyl pyrazole derivatives, sharing a structural motif with the target compound, showed promising antitumor activity against several cancer cell lines. This indicates a potential area of application in cancer research and therapy (Naito et al., 2005).

Novel Synthetic Pathways

  • Buchwald Hartwig Coupling Reaction : The synthesis of novel substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines through the Buchwald Hartwig coupling reaction demonstrates an innovative synthetic pathway that could be applied to the compound , facilitating the exploration of its various applications in medicinal chemistry (Aggile & Napoleon, 2021).

Mechanism of Action

Target of Action

The compound, also known as “4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine”, primarily targets kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, influencing cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules . The compound has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting kinases, it disrupts signal transduction pathways that regulate cell growth and survival . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has been found to increase the levels of proapoptotic proteins caspase-3 and Bax, and decrease the activity of the anti-apoptotic protein Bcl-2 .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and selectivity

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . In cancer cells, this can lead to a reduction in tumor growth and survival . The compound has been found to be cytotoxic against several cancer cell lines .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSBMZHAZVOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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